5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde
Description
5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic aldehyde featuring a thiophene backbone substituted with a methoxypyridinyl group at the 5-position and an aldehyde functional group at the 2-position. This compound belongs to a broader class of thiophene-carbaldehyde derivatives, which are widely studied for their optoelectronic properties, catalytic applications, and utility in organic synthesis.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(6-methoxypyridin-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-5-2-8(6-12-11)10-4-3-9(7-13)15-10/h2-7H,1H3 |
InChI Key |
UJYNHRIZVBDNSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the thiophene ring with DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a valuable tool in the investigation of enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It can be used as a scaffold for the design of new pharmaceuticals with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxy and aldehyde groups can participate in these interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carbaldehyde derivatives are tailored for specific applications by modifying substituents on the thiophene ring. Below is a comparative analysis of structurally related compounds:
Structural and Electronic Properties
Reactivity and Stability
- Electron-Donating Groups (e.g., methoxy, diphenylamino): Improve oxidative stability and red-shift absorption spectra .
- Electron-Withdrawing Groups (e.g., bromo): Increase susceptibility to nucleophilic substitution, enabling further functionalization .
Research Findings and Trends
- Photovoltaic Efficiency: Thiophene-carbaldehydes with diphenylamino substituents show power conversion efficiencies (PCE) >8% in bulk heterojunction solar cells .
- Catalytic Utility : Methoxypyridinyl groups in similar compounds enhance catalytic activity in Morita-Baylis-Hillman reactions (e.g., regioisomeric aldehydes in asymmetric synthesis) .
- Thermal Stability : Methyl- and bromo-substituted derivatives exhibit higher melting points (>140°C) compared to polar hydroxyethyl analogs .
Biological Activity
5-(6-Methoxypyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound characterized by the presence of both thiophene and pyridine moieties, along with a methoxy group and an aldehyde functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H12N2O1S
- Molecular Weight : 220.3 g/mol
The compound's structure includes:
- A thiophene ring which is known for its electronic properties.
- A pyridine ring that enhances its biological activity.
- An aldehyde group, which is significant for its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Thiophene derivatives, including this compound, have demonstrated notable antibacterial and antifungal properties. Studies suggest that compounds with similar structures exhibit effective inhibition against various microbial strains, indicating potential applications in treating infections.
Anticancer Potential
Research on related pyridine and thiophene derivatives has shown promising anticancer activity. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves interference with cellular signaling pathways critical for tumor growth .
Anti-inflammatory Effects
Compounds structurally related to this compound have been reported to exhibit significant anti-inflammatory properties. These effects are often attributed to the modulation of inflammatory mediators and pathways, suggesting potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, which could be beneficial in managing conditions like diabetes .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens. The results indicated that compounds with the thiophene-pyridine structure showed enhanced antibacterial activity compared to controls, supporting the hypothesis that this structural motif contributes positively to antimicrobial potency.
Anticancer Research
In a comparative study involving various pyridine derivatives, this compound was tested for cytotoxicity against human cancer cell lines. The findings revealed that this compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde | Contains trifluoromethyl group | Enhanced lipophilicity and potential biological activity |
| 6-Methoxypyridin-3-aldehyde | Aldehyde functional group without thiophene | Simpler structure; used in various organic syntheses |
| 4-(6-Methoxypyridin-3-yloxy)benzaldehyde | Contains a benzaldehyde moiety | Potential applications in organic synthesis |
This table illustrates the diversity within the class of heterocyclic compounds and highlights how structural modifications can lead to varying biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
